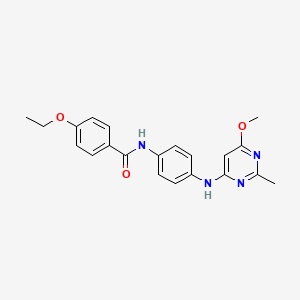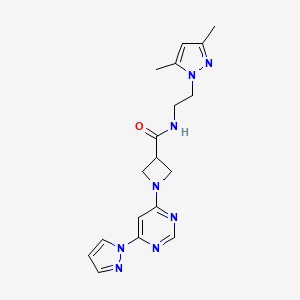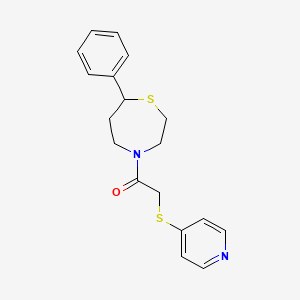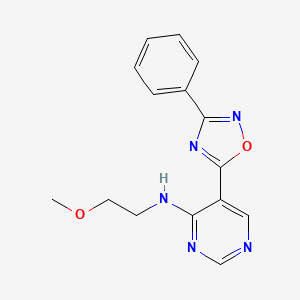![molecular formula C16H17N5O2S2 B2553460 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034426-86-1](/img/structure/B2553460.png)
3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has shown that derivatives of the thiazolidinone and triazine classes exhibit significant antimicrobial and antifungal activities. These activities are evaluated against a variety of bacterial and fungal strains, demonstrating the potential of these compounds in developing new antibiotics and antifungal agents. For instance, compounds synthesized from key intermediates containing triazine structures have been tested and found effective against bacteria like Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans and Aspergillus niger (Patel, Patel, Kumari, & Patel, 2012), (Patel, Kumari, & Patel, 2012).
Anticancer Activity
Some synthesized compounds based on the thiazole and triazine frameworks have been evaluated for their anticancer properties, showing potential efficacy against various cancer cell lines. This suggests the possibility of developing new therapeutic agents for cancer treatment based on these chemical structures (Turov, 2020).
Corrosion Inhibition
Derivatives of the discussed compound have also been investigated for their corrosion inhibitory effects. These studies have revealed that certain benzothiazole derivatives exhibit excellent corrosion inhibition properties for steel in acidic environments, indicating the potential for these compounds in industrial applications to protect against corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
properties
IUPAC Name |
3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-9-13(25-10(2)17-9)15(22)20-6-3-11(4-7-20)21-16(23)14-12(18-19-21)5-8-24-14/h5,8,11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYIFIASQSFJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2553379.png)

![2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2553383.png)
![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2553386.png)
![1-[5-(4-methylphenyl)pyrimidin-2-yl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B2553387.png)
![{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2553389.png)
![N-(3-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2553391.png)



